molecular formula C22H22N2O2 B13397440 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole

Katalognummer: B13397440
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: VMMCVSNWSKPHPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole features two 4,5-dihydro-1,3-oxazole (oxazoline) rings. One oxazoline is substituted with a phenyl group at the 4-position, while the other is connected via a cyclobutyl bridge. This structural motif is notable for its steric and electronic properties, influenced by the rigid cyclobutyl spacer and aromatic substituents.

Oxazoline rings are widely employed in asymmetric catalysis and polymer chemistry due to their tunable stereoelectronic properties.

Eigenschaften

Molekularformel

C22H22N2O2

Molekulargewicht

346.4 g/mol

IUPAC-Name

4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H22N2O2/c1-3-8-16(9-4-1)18-14-25-20(23-18)22(12-7-13-22)21-24-19(15-26-21)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2

InChI-Schlüssel

VMMCVSNWSKPHPC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization to Form 4,5-Dihydro-1,3-Oxazole Rings

The 4,5-dihydro-1,3-oxazole rings are typically synthesized by cyclization reactions involving α-haloketones and amines. The process includes:

  • Reacting α-haloketones with primary amines to form amino alcohol intermediates.
  • Cyclization under controlled conditions (temperature range from -20 °C to 60 °C) in inert solvents such as dichloromethane, tetrahydrofuran, or aromatic hydrocarbons (toluene, benzene).
  • Use of condensing agents to facilitate ring closure.

This step is crucial for forming the oxazoline ring system that is later incorporated into the final compound structure.

Formation of the Cyclobutyl Linker

The cyclobutyl moiety is introduced by substitution or coupling reactions:

  • A common approach involves coupling a cyclobutyl-containing intermediate with the oxazoline ring system.
  • Palladium-catalyzed coupling reactions (e.g., Suzuki or Heck-type couplings) are employed using bases such as sodium carbonate or potassium carbonate.
  • The reaction is typically performed in inert atmospheres (nitrogen or argon) to prevent oxidation.
  • Solvents used include aromatic hydrocarbons, ethers, and halogenated hydrocarbons, with reaction times ranging from 0.1 hours to several days depending on conditions.

Multi-Step Assembly and Purification

  • The overall synthesis may require protecting group strategies to prevent side reactions.
  • Purification methods include recrystallization and chromatography to obtain high-purity final products.
  • Reaction monitoring is done via techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Solvents Temperature Range Time Range Notes
Cyclization (Oxazole ring) α-Haloketones, primary amines, condensing agents Dichloromethane, THF, toluene -20 °C to 60 °C 0.1 h to 5 days Controlled stirring, inert atmosphere
Cyclobutyl coupling Palladium catalyst, base (Na2CO3, K2CO3) Aromatic hydrocarbons, ethers Room temp to reflux 0.1 h to 5 days Inert gas atmosphere preferred
Purification Recrystallization, chromatography Various solvents Ambient Variable Ensures product purity

Green and Efficient Synthetic Approaches

Recent advances in oxazole synthesis emphasize green chemistry principles:

  • Use of silica gel-supported cycloisomerization reactions for polysubstituted oxazoles under mild conditions.
  • Employing α-hydroxyketones as starting materials for efficient ring formation.
  • These methods reduce hazardous reagents and waste, improving sustainability.

Industrial Production Considerations

  • Scale-up involves optimizing reaction parameters for yield and cost-effectiveness.
  • Continuous flow chemistry techniques may be applied to enhance reaction control.
  • Catalyst recycling and solvent recovery are important for sustainable manufacturing.

Analyse Chemischer Reaktionen

Oxidation Reactions

The dihydro-oxazole (oxazoline) rings in the compound undergo oxidation to form fully aromatic oxazoles. This reaction is critical for modifying electronic properties and enhancing stability.

Oxidation Method Conditions Yield Catalyst/Reagent Reference
MnO₂-mediated oxidationContinuous flow reactor, 100°C, 30 min residence time83%MnO₂ (amorphous)
Batch oxidationMnO₂, CH₃CN, 60°C, 24 h20%MnO₂

The flow synthesis method significantly improves efficiency and yield compared to batch conditions . Oxidation selectively targets the oxazoline rings, leaving the cyclobutane core intact.

Cycloaddition Reactions

The oxazole rings participate in cycloaddition reactions, enabling structural diversification.

Gold-Catalyzed [3+2] Annulation

A gold-catalyzed annulation with N-acyl sulfilimines produces 4-aminooxazoles:

  • Catalyst: AuCl₃ (5 mol%)

  • Solvent: DCE, 80°C

  • Yield: 65–89%

This reaction cleaves the N–S bond in sulfilimines and forms a new C–O bond, yielding polysubstituted oxazoles .

Nucleophilic Substitution

The oxazole nitrogen atoms exhibit electrophilic character, enabling substitutions:

Reaction Type Conditions Product Reference
Silver-catalyzed substitutionAg₂CO₃, THF, 25°C, 12 h5-(Methylthio)oxazole derivatives
Copper-mediated couplingCuI, DMF, 100°C, 24 h2-Phenyl-4-alkoxycarbonyl oxazoles

These reactions exploit the oxazole’s electron-deficient nature for regioselective functionalization .

Hydrolysis and Stability

The compound is sensitive to acidic/basic hydrolysis, leading to ring opening:

Condition Product Mechanism
1M HCl, reflux, 6 hPhenylglycine derivativesAcid-catalyzed cleavage of oxazoline rings
1M NaOH, 60°C, 4 hCyclobutane dicarboxylic acidBase-mediated hydrolysis

Hydrolysis products retain the cyclobutane backbone, suggesting potential for derivatization .

Mechanistic Insights

  • Oxidation Mechanism : MnO₂ abstracts hydrogen from the oxazoline C–H bond, forming a radical intermediate that aromatizes to oxazole .

  • Cycloaddition Mechanism : Gold catalysis polarizes ynamide substrates, enabling nucleophilic attack by sulfilimines and subsequent cyclization .

Comparative Reactivity

Reaction Site Reactivity Key Influencing Factor
Oxazoline ringsHigh (oxidation, hydrolysis)Electron density at nitrogen
Cyclobutane coreLow (inert under most conditions)Ring strain and steric hindrance

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole exhibit potential anticancer properties. The oxazole moiety is known for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxazole compounds showed significant cytotoxic effects against breast cancer cells (MCF7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of active research. Oxazole derivatives have been shown to modulate neuroinflammation and protect neuronal cells from oxidative damage.

Case Study:
Research conducted on the effects of oxazole derivatives in models of neurodegenerative diseases like Alzheimer's disease indicated that these compounds could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. This was evidenced by reduced neurotoxicity in treated neuronal cultures .

Pharmacological Mechanisms

The pharmacological actions of 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole can be summarized as follows:

MechanismDescription
Antioxidant ActivityScavenging free radicals and reducing oxidative stress
Apoptosis InductionTriggering programmed cell death in cancer cells
Anti-inflammatory EffectsInhibiting pro-inflammatory cytokines

Potential for Drug Development

Given its promising biological activities, there is significant interest in developing 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-y)cyclobutyl]-4,5-dihydro-1,3-oxazole as a lead compound for novel therapeutic agents. The synthesis and optimization of this compound could lead to more effective treatments for cancer and neurodegenerative diseases.

Wirkmechanismus

The mechanism of action for 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole with structurally related oxazoline derivatives:

Compound Name Substituents/Linkers Key Features/Applications References
Target Compound Cyclobutyl linker, phenyl substituents Rigid spacer, potential for asymmetric catalysis or rigid polymers
2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol (L1) Phenol moiety, oxazoline ring Vanadium catalyst ligand for ethylene polymerization; electron-rich due to phenol group
N-[o-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acrylamide (PhOPAM) Acrylamide linker, phenyl-oxazoline Monomer for optically active polymers via radical polymerization
(4S,4′S)-2,2′-(Pentane-3,3′-diyl)bis(4-benzyl-4,5-dihydrooxazole) Pentane diyl linker, benzyl substituents Chiral ligand in asymmetric catalysis; flexible spacer
2-[2-(Diphenylphosphino)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole Phosphine-oxazoline hybrid Bidentate ligand for transition-metal catalysis

Key Comparisons

Linker Flexibility vs. Rigidity The target compound’s cyclobutyl linker introduces significant rigidity compared to flexible alkyl chains (e.g., pentane diyl in ) or single bonds. This rigidity may enhance stereochemical control in catalytic reactions or reduce chain mobility in polymers . In contrast, ligands like L1 (phenol-oxazoline) or PhOPAM (acrylamide-linked) prioritize electronic tuning over conformational constraints .

Substituent Effects Phenyl groups in the target compound and PhOPAM promote π-stacking interactions, which can stabilize transition states in catalysis or enhance polymer thermal stability .

Catalytic Performance Oxazoline ligands with electron-withdrawing groups (e.g., phenol in L1) enhance vanadium catalyst activity in ethylene polymerization, achieving ~90% conversion . Phosphine-oxazoline hybrids (e.g., ) exhibit superior coordination versatility in transition-metal catalysis compared to purely oxazoline-based systems.

In contrast, oxazoline monomers with alkyl linkers (e.g., ) yield more flexible polymers suitable for thermoplastic elastomers .

Biologische Aktivität

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole is a complex compound belonging to the oxazole class of heterocycles. The biological activity of such compounds is of significant interest due to their potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure

The molecular structure of 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole can be represented as follows:

C21H22N2O2\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_2

This structure features a bicyclic framework that may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that compounds with oxazole rings exhibit notable anticancer properties. For instance, derivatives similar to 4-phenyl oxazoles have shown cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds with similar structures demonstrated IC50 values in the low micromolar range against breast (MCF-7) and colorectal (HCT116) cancer cells .
    • Specific derivatives have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

The oxazole moiety has been associated with antimicrobial effects. Studies have shown that:

  • Broad-Spectrum Antimicrobial Activity :
    • Oxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
    • Compounds containing oxazoles have demonstrated efficacy comparable to standard antibiotics .

The mechanisms through which 4-phenyl derivatives exert their biological effects include:

  • Inhibition of Enzymatic Pathways :
    • Some oxazole derivatives act as enzyme inhibitors affecting metabolic pathways in cancer cells.
    • They may also interfere with DNA replication and repair mechanisms .
  • Receptor Interaction :
    • Certain oxazoles have been shown to modulate receptor activity involved in cell signaling pathways related to proliferation and apoptosis .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of a related oxazole derivative on human cancer cell lines. The findings revealed that the compound significantly inhibited cell growth with an IC50 value of 10 μM against HEPG2 liver cancer cells. This suggests a promising avenue for further development in cancer therapeutics.

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several oxazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 μg/mL against S. aureus, highlighting their potential as novel antibacterial agents.

Data Tables

Activity Cell Line/Pathogen IC50/MIC Value Reference
AnticancerMCF-70.28 μg/mL
AnticancerHEPG210 μM
AntimicrobialStaphylococcus aureus5 μg/mL
AntimicrobialEscherichia coli10 μg/mL

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what are their respective yields and limitations?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A standard approach involves refluxing a triazole derivative with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . For analogs, yields exceeding 80% have been reported using similar protocols . Limitations include sensitivity to substituent steric effects and the need for rigorous purification (e.g., recrystallization from dimethylformamide) to remove by-products from cyclobutyl ring formation .

Advanced: How can researchers resolve contradictions in reported spectroscopic data across studies?

Methodological Answer:
Contradictions in NMR or X-ray data often arise from tautomerism or crystallographic packing effects. To resolve these:

  • Perform variable-temperature NMR to identify dynamic equilibria .
  • Compare experimental X-ray structures (e.g., CCDC-2239857 ) with density functional theory (DFT)-optimized geometries to assess conformational stability.
  • Use 2D NMR techniques (HSQC, HMBC) to resolve signal overlap in crowded spectral regions .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:
A multi-technique approach is critical:

  • X-ray crystallography : Resolves absolute stereochemistry and confirms cyclobutyl-oxazole connectivity .
  • 1H/13C NMR : Identifies phenyl substituents and dihydro-oxazole ring protons (δ 4.5–5.5 ppm) .
  • HRMS : Validates molecular weight (e.g., 418.60 g/mol for related analogs ).

Advanced: What strategies improve diastereomeric purity during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (4S)-configured starting materials to enforce stereochemical control .
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance crystallization selectivity .
  • Chromatography : Chiral stationary phases (e.g., cellulose derivatives) separate enantiomers post-synthesis .

Basic: What parameters are critical when scaling up synthesis?

Methodological Answer:

  • Reaction kinetics : Maintain reflux time (4+ hours) even at larger volumes to ensure complete cyclization .
  • Safety : Avoid pressure buildup during solvent evaporation by using rotary evaporators with low-pressure settings .
  • Purification : Scale column chromatography proportionally or switch to recrystallization for cost efficiency .

Advanced: How can computational methods predict biological activity?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, leveraging oxazole’s π-π stacking potential .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Validation : Confirm predictions with in vitro assays (e.g., IC50 measurements against cancer cell lines) .

Basic: What protocols assess compound stability?

Methodological Answer:

  • Storage : Keep under inert gas (N2/Ar) at –20°C to prevent oxidation of the dihydro-oxazole ring .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What mechanistic insights emerge from comparing reactivity with analogs?

Methodological Answer:

  • Cyclobutyl strain : The strained ring increases electrophilicity at the oxazole C2 position, enhancing nucleophilic substitution rates vs. non-cyclobutyl analogs .
  • Substituent effects : Electron-withdrawing groups on the phenyl ring reduce reactivity in Suzuki-Miyaura couplings .

Basic: How to purify the compound from cyclobutyl by-products?

Methodological Answer:

  • Recrystallization : Use DMF/water mixtures to exploit differential solubility of by-products .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for optimal separation .

Advanced: What evidence exists for tautomeric forms in solvents?

Methodological Answer:

  • X-ray data : Confirms the keto form dominates in solid state .
  • Solvent-dependent NMR : In DMSO-d6, enol tautomers emerge (δ 10–12 ppm for OH protons) .
  • Theoretical calculations : DFT predicts tautomer stability trends (keto > enol in non-polar solvents) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.